(E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
説明
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-14(4-3-12-2-1-7-23-12)21-9-11(10-21)16-19-15(20-24-16)13-8-17-5-6-18-13/h1-8,11H,9-10H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYYGISGYFVMOY-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one (CAS Number: 1331600-53-3) is a novel organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 323.31 g/mol. The structure features a furan ring, a pyrazinyl group, and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₅O₃ |
| Molecular Weight | 323.31 g/mol |
| CAS Number | 1331600-53-3 |
Antimicrobial Activity
Recent studies indicate that compounds containing furan and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of several furan derivatives, revealing that compounds similar to (E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one demonstrated minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values against various bacterial strains .
Anticancer Activity
The potential anticancer effects of this compound are under investigation. Compounds with similar structural features have been reported to induce apoptosis in cancer cell lines. For example, pyrazole derivatives have shown promising results in inhibiting tumor growth by triggering programmed cell death in human fibrosarcoma cells .
Case Study: Apoptosis Induction
In vitro studies on related compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Specifically, oxadiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.
Research Findings
Research has shown that certain derivatives exhibit dual inhibition of AChE with IC50 values ranging from 12.8 µM to 99.2 µM . The presence of the pyrazinyl group may enhance the binding affinity to these enzymes.
| Enzyme | IC50 Range |
|---|---|
| Acetylcholinesterase | 12.8 - 99.2 µM |
| Butyrylcholinesterase | Higher values observed |
科学的研究の応用
Anticancer Activity
Recent studies have demonstrated that (E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that the compound inhibits cell proliferation in a dose-dependent manner.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 8.7 |
| A549 (Lung Cancer) | 15.3 |
The mechanism of action appears to involve the induction of apoptosis through the disruption of cell cycle progression and targeting specific cellular pathways.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The antimicrobial mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies and Research Findings
Numerous studies have explored the synthesis and biological evaluation of derivatives related to this compound. Research indicates that modifications to its structure can significantly enhance biological activity.
Table 3: Structure Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Variant A | Methyl group addition | Increased potency |
| Variant B | Hydroxyl substitution | Enhanced selectivity |
These findings suggest that further exploration into structural modifications could lead to the development of more potent derivatives with improved therapeutic profiles.
類似化合物との比較
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Furan vs. Thiophene/Thienyl Groups
- Furan (target compound) vs. thiophene (e.g., 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline ):
- Electronic Effects : Furan’s oxygen atom is more electronegative than thiophene’s sulfur, altering aromatic π-electron density. This impacts reactivity and binding interactions (e.g., hydrogen bonding vs. hydrophobic contacts).
- Biological Activity : Thiophene-containing compounds often exhibit enhanced metabolic stability due to sulfur’s lower electronegativity, whereas furan derivatives may show higher susceptibility to oxidative degradation.
1,2,4-Oxadiazole vs. Pyrazoline/Pyrazole
- 1,2,4-Oxadiazole (target) vs. pyrazoline (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ): Stability: Oxadiazoles are more resistant to hydrolysis compared to pyrazolines, which may undergo ring-opening under acidic conditions.
Substituent and Functional Group Comparisons
Azetidine vs. Pyrrolidine/Piperidine
- Azetidine (target) vs. pyrrolidine (e.g., (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one ):
- Conformational Rigidity : Azetidine’s four-membered ring introduces significant strain, reducing conformational flexibility compared to five- or six-membered saturated rings. This may enhance binding specificity in biological targets but limit solubility.
Propenone Substituents
- The target’s propenone is linked to an azetidine-oxadiazole-pyrazine system, whereas analogs like (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one feature simpler aryl groups.
Data Tables: Structural and Functional Comparisons
Table 1. Heterocyclic Core Properties
Table 2. Substituent Impact on Properties
Research Findings and Implications
- Structural Similarity and Bioactivity: Evidence from nitrofuryl vs. nitroimidazole derivatives highlights that minor heterocyclic changes (e.g., furan to thiophene) can drastically alter antimycobacterial activity. The target compound’s furan-oxadiazole core may similarly influence target selectivity.
- Electronic and Materials Properties: Studies on pyrazoline-thienyl systems demonstrate that conjugation between heterocycles and propenone groups enhances luminescent efficiency, suggesting the target compound could be optimized for optoelectronic applications.
- Synthetic Challenges : The azetidine-oxadiazole linkage in the target compound likely requires specialized cyclization strategies, contrasting with simpler methods for pyrrolidine-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
